

# Investigating Autoimmune Disease with GSK805: A Technical Guide

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## Compound of Interest

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This in-depth technical guide explores the preclinical investigation of **GSK805**, a potent and orally bioavailable small molecule inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune diseases. This document summarizes the key preclinical findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

## Core Concept: Targeting the RORyt/Th17 Axis

The differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells is a key driver of autoimmune pathology in conditions such as multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease.<sup>[1]</sup> This process is critically dependent on the transcriptional activity of RORyt, which orchestrates the expression of hallmark Th17 cytokines, including Interleukin-17A (IL-17A) and IL-17F.<sup>[1]</sup> **GSK805** was identified as a specific inhibitor of RORyt, offering a targeted therapeutic strategy to suppress Th17 cell-mediated inflammation.<sup>[1]</sup> The potency and oral bioavailability of **GSK805** make it a promising candidate for the treatment of Th17-mediated diseases.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of **GSK805**.

Table 1: In Vitro Efficacy of **GSK805**

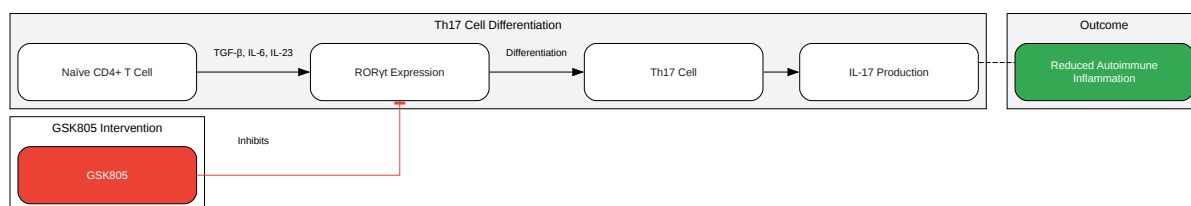
Assay	Cell Type	Treatment	Concentration	Outcome	Reference
Th17 Differentiation	Naïve mouse CD4+ T cells	GSK805	0.5 µM	Comparable inhibition of IL-17 production to 2.5 µM TMP778	<a href="#">[1]</a>
Th17 Differentiation	Human CD4+ T cells from Crohn's disease patients	GSK805	0.5 µM	Decreased frequency of IL-17A and IL-22 producing T cells	<a href="#">[2]</a>
RORyt Inhibition	Not specified	GSK805	-	pIC50 of 8.4	<a href="#">[3]</a>
Th17 Cell Differentiation Inhibition	Not specified	GSK805	-	pIC50 > 8.2	<a href="#">[3]</a>

Table 2: In Vivo Efficacy of **GSK805** in Autoimmune Disease Models

Animal Model	Disease	Dosing Regimen	Key Findings	Reference
Experimental Autoimmune Encephalomyelitis (EAE)	Multiple Sclerosis	10 mg/kg, oral, daily from day 0	Significantly ameliorated disease severity	[1]
EAE	Multiple Sclerosis	30 mg/kg, oral	Reduced IL-17 and IFN- $\gamma$ production in CNS-infiltrating cells	[1]
IL-10 <sup>-/-</sup> Mice	Colitis	10 mg/kg, oral, daily for 2 weeks	Reduced frequency of IL-17A <sup>+</sup> Th17 cells, prevented colon shortening, and reduced histologic inflammation	[2]
Rag1 <sup>-/-</sup> Mice with CBir1 T cell transfer	Colitis	10 mg/kg, oral, daily for 2 weeks	Reduced frequency of colonic Th17 cells and signs of inflammation	[2]

## Signaling Pathway and Mechanism of Action

**GSK805** functions as an inverse agonist of ROR $\gamma$ t. By binding to the ligand-binding domain of ROR $\gamma$ t, it inhibits the recruitment of co-activators necessary for the transcription of Th17-associated genes. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-17.



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Caption: Mechanism of action of **GSK805** in inhibiting Th17 cell differentiation.

## Experimental Protocols

### In Vitro Th17 Cell Differentiation Assay

This protocol is adapted from methodologies described in studies investigating RORγt inhibitors.[1]

#### 1. Isolation of Naïve CD4+ T Cells:

- Isolate splenocytes from C57BL/6 mice.
- Enrich for Naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit, selecting for CD4+CD62L+CD44- cells.

#### 2. T Cell Culture and Differentiation:

- Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
- Culture cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

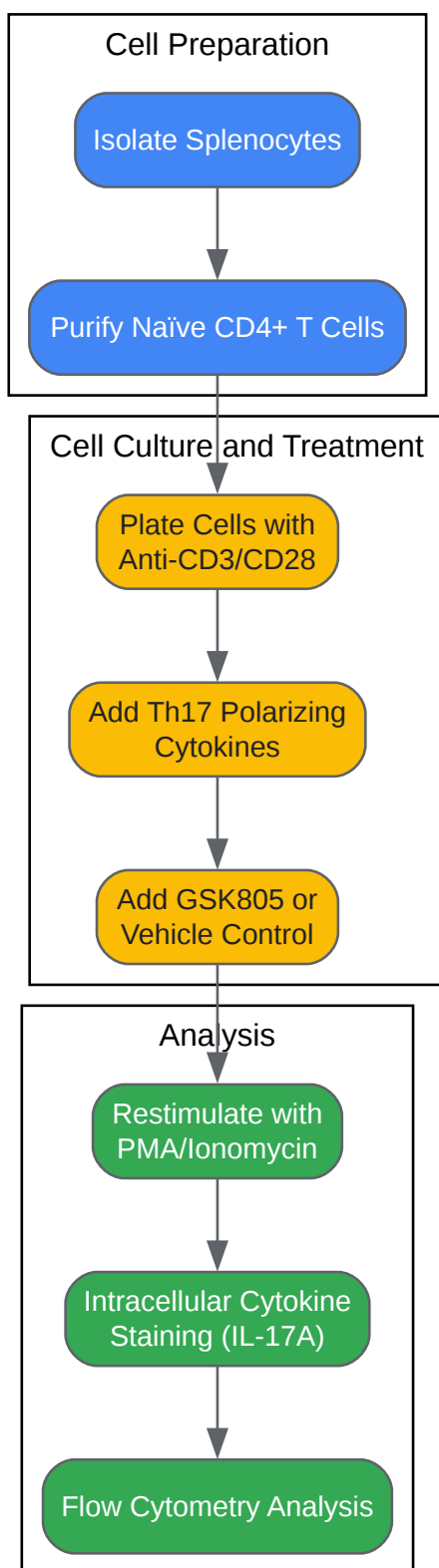
- Induce Th17 differentiation by adding a cytokine cocktail containing TGF- $\beta$ , IL-6, IL-23, anti-IFN- $\gamma$ , and anti-IL-4.

### 3. **GSK805** Treatment:

- Prepare a stock solution of **GSK805** in DMSO.
- Add **GSK805** to the cell cultures at the desired final concentration (e.g., 0.5  $\mu$ M). Include a DMSO-only vehicle control.

### 4. Analysis of IL-17 Production:

- After 4 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular cytokine staining for IL-17A and IFN- $\gamma$  using fluorescently labeled antibodies.
- Analyze the percentage of IL-17A+ cells by flow cytometry.



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Caption: Experimental workflow for the in vitro Th17 differentiation assay.

# In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is based on the methodology used to evaluate **GSK805** in a mouse model of multiple sclerosis.[1]

## 1. EAE Induction:

- Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

## 2. **GSK805** Treatment:

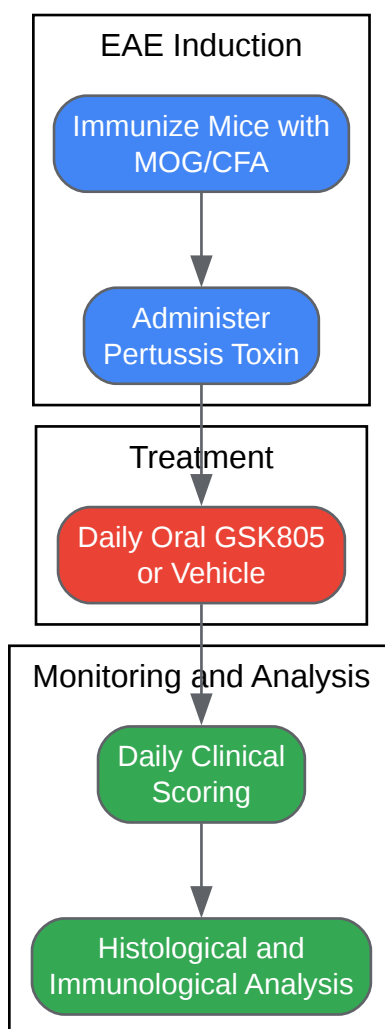
- Prepare a formulation of **GSK805** for oral gavage (e.g., in a vehicle of corn oil with DMSO).
- Administer **GSK805** orally to the treatment group at the specified dose (e.g., 10 mg/kg) daily, starting from the day of immunization.
- Administer the vehicle solution to the control group.

## 3. Clinical Scoring:

- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

## 4. Histological and Immunological Analysis:

- At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination.
- Isolate mononuclear cells from the central nervous system and analyze for cytokine production (IL-17, IFN- $\gamma$ ) by intracellular staining and flow cytometry.



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Caption: Experimental workflow for the in vivo EAE model with **GSK805** treatment.

## Clinical Development Status

Despite the promising preclinical data for **GSK805** in various models of autoimmune disease, a thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. The reasons for the lack of clinical development are not publicly disclosed. It is important to note that many promising preclinical candidates do not advance to clinical trials for a variety of reasons, including but not limited to, unfavorable toxicology findings, pharmacokinetic properties in higher species, or strategic business decisions.



## Conclusion

**GSK805** is a potent, orally bioavailable ROR $\gamma$ t inhibitor that has demonstrated significant efficacy in preclinical models of autoimmune disease by effectively suppressing the Th17 cell pathway. The data presented in this guide highlight its potential as a therapeutic agent. However, the absence of publicly available information on its clinical development underscores the challenges in translating preclinical findings into human therapies. Further investigation into the safety and efficacy of ROR $\gamma$ t inhibitors as a class remains an active area of research in the pursuit of novel treatments for autoimmune disorders.

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